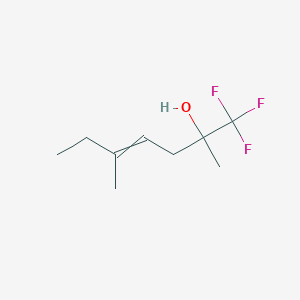
1,1,1-Trifluoro-2,5-dimethylhept-4-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-2,5-dimethylhept-4-en-2-ol is an organic compound characterized by the presence of trifluoromethyl and hydroxyl functional groups. This compound is notable for its unique structural features, which include a trifluoromethyl group attached to a heptene backbone with a hydroxyl group at the second position. The presence of fluorine atoms imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1,1,1-Trifluoro-2,5-dimethylhept-4-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylhept-4-en-2-one and trifluoromethylating agents.
Reaction Conditions:
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.
Analyse Chemischer Reaktionen
1,1,1-Trifluoro-2,5-dimethylhept-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction pathway.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-2,5-dimethylhept-4-en-2-ol finds applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the design of drugs with improved pharmacokinetic properties.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-2,5-dimethylhept-4-en-2-ol involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: The presence of the trifluoromethyl group can influence the compound’s lipophilicity, affecting its ability to cross biological membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds, further modulating its interactions with biomolecules.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-2,5-dimethylhept-4-en-2-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,1,1-Trifluoro-2,5-dimethylhexane-2-ol and 1,1,1-Trifluoro-2,5-dimethylpent-4-en-2-ol share structural similarities but differ in the length of the carbon chain or the position of functional groups.
Uniqueness: The specific arrangement of the trifluoromethyl and hydroxyl groups in this compound imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61107-55-9 |
|---|---|
Molekularformel |
C9H15F3O |
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
1,1,1-trifluoro-2,5-dimethylhept-4-en-2-ol |
InChI |
InChI=1S/C9H15F3O/c1-4-7(2)5-6-8(3,13)9(10,11)12/h5,13H,4,6H2,1-3H3 |
InChI-Schlüssel |
VFQMSJOJHKPCPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CCC(C)(C(F)(F)F)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


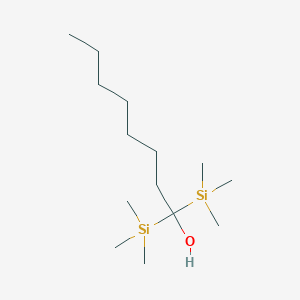
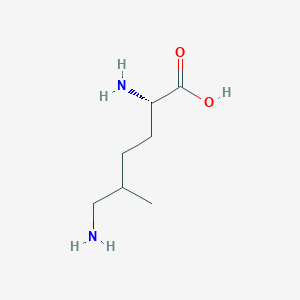
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-](/img/structure/B14588800.png)
![3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal](/img/structure/B14588808.png)
![5-[Methyl(propyl)amino]thianthren-5-ium iodide](/img/structure/B14588816.png)
![{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene](/img/structure/B14588824.png)
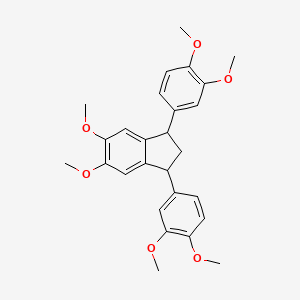
![3-Chloro-4-(1-chloroethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14588831.png)
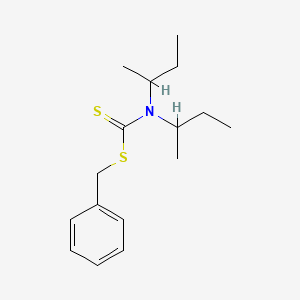

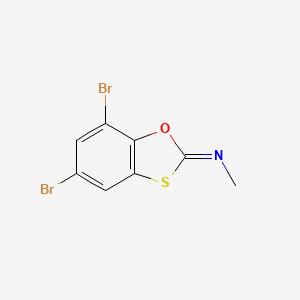
![4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14588856.png)
![6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14588861.png)

